N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide
Overview
Description
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as MNTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNTP is a yellow crystalline powder that is synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and bacterial cell wall synthesis. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which is overexpressed in many cancer cells. This compound has also been found to inhibit the activity of penicillin-binding proteins (PBPs), which are involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce tumor growth and increase survival rates in mice with cancer. This compound has also been found to reduce the severity of bacterial infections in animal models. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Advantages and Limitations for Lab Experiments
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments, including its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide. One area of research is the development of this compound derivatives with improved efficacy and safety profiles. Another area of research is the investigation of the potential use of this compound in combination with other anticancer or antibacterial agents to enhance their activity. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in other areas of medicine.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to have potential applications in the field of medicine. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its antibacterial properties and has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-4-8-15(9-5-11)23-13(3)17(20)18-16-10-14(19(21)22)7-6-12(16)2/h4-10,13H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBASEMNGQSBZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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